3-Hydroxyxanthen-9-one
Overview
Description
3-Hydroxyxanthen-9-one is a chemical compound that belongs to the xanthene class, which is a tricyclic aromatic system known for its fluorescence properties and relevance in biological systems. Xanthenes and their derivatives have been widely studied due to their potential applications in medicinal chemistry and as fluorescent dyes .
Synthesis Analysis
The synthesis of xanthen-3-one derivatives has been approached through various methods. A two-step synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores has been reported, which involves the condensation of aryl aldehydes with fluororesorcinol, followed by oxidative cyclization with DDQ . Another study describes the synthesis of 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones, which are considered biogenetic precursors of certain natural compounds, using a catalytic amount of BF3-etherate . Additionally, a reliable one-pot synthesis protocol for 2,6,7-trihydroxyxanthen-3-ones using alkali peroxosulfates has been developed, confirming the structures via NMR spectroscopy .
Molecular Structure Analysis
The molecular structure and vibrational spectral analysis of xanthen-3-one derivatives have been conducted using quantum chemical calculations and experimental techniques such as FT-IR and FT-Raman spectroscopy. For instance, the molecular structure of 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol has been investigated, revealing interesting features like intramolecular hydrogen bonding and the barrier of planarity between stable conformations .
Chemical Reactions Analysis
Xanthen-3-one derivatives undergo various chemical reactions, including skeletal transformations and redox reactions. Treatment of 1,4-dihydroxythioxanthen-9-one with iodic acid can lead to different products depending on the reaction conditions . The redox behavior of 9-(1,3-dithiol-2-ylidene)thioxanthene derivatives has been studied, showing inverted redox potentials and aromaticity in the oxidized states .
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthen-3-one derivatives are influenced by their molecular structure. The presence of hydroxyl groups and other substituents can significantly affect their properties, such as fluorescence and antioxidant potency. For example, the antioxidant potential of 9-aryl substituted 2,6,7-trihydroxyxanthen-3-one derivatives has been evaluated, indicating that electron-donating groups can enhance the reducing power of these compounds . The bonding and structural details of related ylides have also been elucidated through X-ray crystallography, highlighting the role of intramolecular hydrogen bonding .
Scientific Research Applications
Safety And Hazards
Future Directions
The future directions for the research on 3-Hydroxyxanthen-9-one and other xanthones include further investigations to fully disclose their mechanism of action and to improve their potential clinical outcomes . The development of new xanthones and the isolation of xanthone natural products are also areas of interest .
properties
IUPAC Name |
3-hydroxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJHDJAODLKGLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418770 | |
Record name | 3-Hydroxyxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyxanthen-9-one | |
CAS RN |
3722-51-8 | |
Record name | 3-Hydroxyxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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